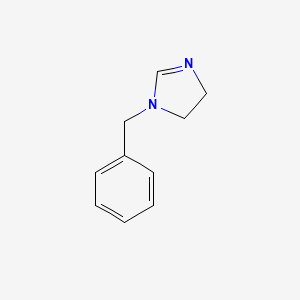

1-benzyl-4,5-dihydro-1H-imidazole

Description

Significance of 4,5-Dihydro-1H-imidazole Derivatives as Privileged Scaffolds in Organic Chemistry

The 4,5-dihydro-1H-imidazole, or imidazoline (B1206853), framework is widely recognized as a "privileged scaffold" in the fields of organic and medicinal chemistry. nih.govmdpi.comresearchgate.netnih.gov This designation stems from the ability of this core structure to serve as a foundation for ligands that can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govjchemrev.comclinmedkaz.org The versatility of the imidazoline ring allows for substitutions at different positions, enabling the fine-tuning of steric and electronic properties to achieve desired biological effects or catalytic activities. mdpi.com

These derivatives are integral to the development of therapeutic agents, with research demonstrating their potential as anticancer, anti-inflammatory, antidepressant, and antiparasitic agents. nih.govjchemrev.com For instance, certain 2-substituted 4,5-dihydro-1H-imidazole derivatives have been identified as having potential as antidepressants. nih.gov Beyond medicinal applications, chiral imidazolines are extensively used as ligands in asymmetric catalysis, highlighting their importance in the stereoselective synthesis of complex organic molecules. researchgate.netresearchgate.net The dihydroimidazole (B8729859) framework is a key building block found in numerous natural products and pharmaceutical molecules. researchgate.net

Overview of Research Domains for 1-Benzyl-4,5-dihydro-1H-imidazole and its Analogues

The research surrounding 1-benzyl-4,5-dihydro-1H-imidazole and its analogues spans several key areas of chemical science, primarily focusing on synthetic methodology and medicinal chemistry. The precursor molecule, N-benzylethylenediamine, is a versatile building block for creating a variety of imidazoline derivatives. cymitquimica.comchemicalbook.com

A significant research domain is its use as a synthetic intermediate. For example, 1-benzyl-4,5-dihydro-1H-imidazole is a key reactant in the synthesis of more complex heterocyclic systems, such as hexahydropyrrolo[1,2-a]imidazoles. This is achieved through a 1,3-dipolar cycloaddition reaction, and the resulting compounds are of interest for their potential anti-inflammatory properties.

In the realm of medicinal chemistry, analogues of 1-benzyl-4,5-dihydro-1H-imidazole are actively investigated for their therapeutic potential. Research has been conducted on 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), which is a promising target for treating diabetes and other metabolic syndromes. nih.gov Furthermore, the innate ability of imidazolines to bind to imidazoline receptors has led to extensive research into their bioactivity. researchgate.net For example, the synthesis of 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole has been reported, which acts as a ligand for these receptors. researchgate.net The benzyl (B1604629) group itself is a common feature in various biologically active imidazole (B134444) derivatives, with studies on 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives for their potential analgesic activity. rjptonline.org

The following table provides a summary of research applications for this class of compounds:

| Research Domain | Specific Application | Compound Type | Potential Outcome |

| Synthetic Chemistry | Synthesis of Pyrrolo[1,2-a]imidazoles | 1-Benzyl-4,5-dihydro-1H-imidazole | Novel anti-inflammatory agents |

| Medicinal Chemistry | TGR5 Agonism | 1-Benzyl-1H-imidazole-5-carboxamide derivatives | Treatment for metabolic diseases |

| Medicinal Chemistry | Ligands for Imidazoline Receptors | 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole | Neuromodulatory agents |

| Medicinal Chemistry | Analgesic Activity | 1-Benzyl-2-substituted-4,5-diphenyl-1H-imidazole | New pain relief medications |

Historical Context and Evolution of Dihydroimidazole Chemistry Relevant to the 1-Benzyl Moiety

The history of dihydroimidazole chemistry is rooted in the broader discovery and exploration of imidazole compounds. The parent compound, imidazole, was first synthesized by Heinrich Debus in 1858 from glyoxal, formaldehyde, and ammonia, and was originally named glyoxaline. mdpi.comjchemrev.comwikipedia.org The formal reduction of one of the double bonds in imidazole leads to the imidazoline (dihydroimidazole) heterocycle. wikipedia.org

The systematic study and application of imidazoline derivatives began to gain momentum in the mid-20th century. The first imidazoline-based surfactants were synthesized and investigated in the late 1940s and 1950s, marking a significant step in the application of this chemical class. encyclopedia.pub These early applications primarily leveraged the amphiphilic nature that could be imparted to the imidazoline structure.

A pivotal moment in the evolution of imidazoline chemistry occurred in 1984 with the discovery of specific imidazoline binding sites in the brain. researchgate.net This finding dramatically expanded the research landscape, spurring intense investigation into imidazoline derivatives as potential therapeutic agents, particularly for neurological and cardiovascular conditions.

Properties

CAS No. |

61764-86-1 |

|---|---|

Molecular Formula |

C10H12N2 |

Molecular Weight |

160.22 g/mol |

IUPAC Name |

1-benzyl-4,5-dihydroimidazole |

InChI |

InChI=1S/C10H12N2/c1-2-4-10(5-3-1)8-12-7-6-11-9-12/h1-5,9H,6-8H2 |

InChI Key |

BCFKVTZTWPPNNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C=N1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 4,5 Dihydro 1h Imidazole and Its Derivatives

Cyclocondensation Reactions as Primary Synthetic Routes

Cyclocondensation reactions represent the cornerstone for the synthesis of the 1-benzyl-4,5-dihydro-1H-imidazole scaffold. These reactions typically involve the formation of the heterocyclic ring through the joining of two or more precursor molecules with the concurrent elimination of a small molecule, such as water. The versatility of this approach allows for the introduction of various substituents onto the imidazoline (B1206853) ring, enabling the creation of a diverse library of derivatives.

Condensation of N-Benzylethylenediamine with Aldehyde Precursors

A prevalent and effective method for synthesizing 1-benzyl-4,5-dihydro-1H-imidazole derivatives is the direct condensation of N-benzylethylenediamine with various aldehyde precursors. This reaction forms the carbon-nitrogen double bond characteristic of the imidazoline ring.

Oxidative cyclization offers a mild and efficient pathway for imidazoline synthesis from diamines and aldehydes. One of the most notable protocols employs N-Bromosuccinimide (NBS) as an oxidizing agent. organic-chemistry.org The reaction proceeds through the in situ formation of an aminal intermediate from the condensation of N-benzylethylenediamine and an aldehyde. mdpi.com Subsequent treatment with NBS facilitates the oxidative cyclization to yield the final 1,2-disubstituted-2-imidazoline. mdpi.com

This method has been successfully applied to synthesize 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. The reaction between thiophene-2-carbaldehyde (B41791) and N-benzylethylenediamine was conducted in dichloromethane (B109758) (DCM) at 0 °C, followed by the addition of NBS and stirring at room temperature, which resulted in a 78% yield of the target compound. mdpi.com While generally effective, this specific protocol has noted that lower yields can sometimes occur with the more sterically hindered N-benzylethylenediamine due to a reluctant initial aminal formation. mdpi.com NBS is recognized as an inexpensive, readily available, and effective reagent for this type of transformation. scielo.org.mxredalyc.org

Table 1: NBS-Mediated Synthesis of 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole

| Reactant 1 | Reactant 2 | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| N-Benzylethylenediamine | Thiophene-2-carbaldehyde | N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | 78% | mdpi.com |

The outcome of the condensation reaction is highly dependent on the chosen conditions. Factors such as solvent, temperature, and catalyst concentration can significantly impact the yield and selectivity of the desired imidazoline product. For instance, in the NBS-mediated synthesis of 2,4,5-triaryl-1H-imidazoles, optimization studies found that conducting the reaction at 120 °C under solvent-free conditions with a 15 mol% catalyst loading provided the highest yield (92%) in the shortest time (45 minutes). redalyc.org In contrast, the absence of the catalyst resulted in no product formation even after 120 minutes. redalyc.org

The synthesis of 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole specifies an initial temperature of 0 °C for the aminal formation, followed by overnight stirring at room temperature after the addition of NBS. mdpi.com The choice of solvent is also critical; polar solvents are generally favored for imidazolines without a substituent at the N1 position, while 1-alkyl/aryl substituted analogs show lower solubility. chemicalbook.com Gas-phase reactions over metal oxide catalysts at high temperatures (200° to 450° C) represent another approach, though yields can be unsatisfactory under certain conditions. google.com

Cyclo-condensation of N-Acyl-N'-arylethylenediamines

An alternative synthetic route involves the cyclization of N-acyl-N'-arylethylenediamines. In this intramolecular approach, the imidazoline ring is formed by creating a bond between the acylated nitrogen and the carbonyl carbon, followed by dehydration.

Dehydrating agents are crucial for promoting the intramolecular cyclization of N-acyl-N'-arylethylenediamine precursors. These agents facilitate the elimination of a water molecule, driving the reaction towards the formation of the imidazoline ring. Polyphosphoric acid (PPA) is one such agent that has been effectively used in these cyclocondensation reactions. nih.gov In related syntheses, doping the PPA medium with phosphorous acid (H₃PO₃) and increasing the temperature to 160 °C was shown to significantly improve the yield of the cyclized product to 77%. nih.gov While the specific use of Trimethylsilyl Polyphosphate is not detailed in the provided context, its function as a powerful dehydrating agent in organic synthesis is well-established, suggesting its potential utility in this transformation.

The application of microwave irradiation has emerged as a powerful tool for enhancing the synthesis of 2-imidazolines. researchgate.net This technique often leads to a dramatic reduction in reaction times and an increase in product yields when compared to conventional heating methods. researchgate.netnih.gov For example, a novel method for synthesizing 2-substituted 2-imidazolines under microwave irradiation reported significantly high yields within just one minute. researchgate.net Microwave-assisted protocols are considered a green chemistry approach due to their efficiency, lower power consumption, and often solvent-free conditions. scielo.org.mxnih.gov This technology has been successfully applied to one-pot, multicomponent reactions for synthesizing complex imidazole (B134444) derivatives, providing moderate to good yields (46%-80%). nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Typical Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Hours to Days | Variable to Good | Well-established, simple setup | researchgate.net |

| Microwave-Assisted | Minutes | Good to Excellent | Reduced reaction time, improved yields, energy efficiency | researchgate.netnih.gov |

Alternative Synthetic Strategies for Dihydroimidazole (B8729859) Formation

Beyond traditional condensation reactions, several innovative strategies have emerged for constructing the 4,5-dihydro-1H-imidazole ring. These methods offer unique pathways that can tolerate diverse functional groups and provide access to highly substituted derivatives.

A notable alternative for synthesizing highly substituted 2-imidazolines is through the ring expansion of aziridines with imidoyl chlorides, a process analogous to the Heine reaction. nih.govnih.gov This method is particularly valuable as it can be performed as a one-pot synthesis that is both regiocontrolled and stereospecific. nih.govnih.gov

The reaction proceeds by first generating an imidoyl chloride from a corresponding amide. This is then reacted with an aziridine (B145994) derivative without the need for isolation. nih.gov The resulting imidoyl aziridine intermediate undergoes a ring expansion, often facilitated by a Brønsted acid like 2,6-lutidine·HCl, to yield the final 2-imidazoline product. nih.govresearchgate.net The mechanism allows for the stereospecific transfer of the aziridine's stereochemistry to the imidazoline product. For instance, a trans-2,3-disubstituted aziridine will yield the corresponding trans-4,5-disubstituted imidazoline. nih.gov This stereospecificity is a key advantage, providing a direct route to chiral imidazolines from chiral aziridines. rsc.org

The scope of this reaction is broad, tolerating a variety of functional groups on both the imidoyl chloride and the aziridine. nih.gov

Table 1: Synthesis of trans-Imidazolines via Ring Expansion

| Imidoyl Chloride Precursor | Aziridine | Product | Yield |

|---|---|---|---|

| N-benzylbenzamide | trans-2,3-diphenyl aziridine | 1-benzyl-2,4,5-triphenyl-4,5-dihydro-1H-imidazole | 52% nih.gov |

| N-(4-methoxyphenyl)benzamide | trans-2,3-diphenyl aziridine | 1-(4-methoxyphenyl)-2,4,5-triphenyl-4,5-dihydro-1H-imidazole | 61% nih.gov |

| N-benzyl-4-methoxybenzamide | trans-2,3-diphenyl aziridine | 1-benzyl-2-(4-methoxyphenyl)-4,5-triphenyl-4,5-dihydro-1H-imidazole | 60% nih.gov |

Data sourced from a study on the one-pot synthesis of 2-imidazolines via ring expansion. nih.gov

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful tool for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org This reaction introduces a nucleophile to a position on the ring that bears a hydrogen atom, rather than a traditional leaving group. wikipedia.org The process is particularly effective for nitroarenes and certain electrophilic heterocycles. organic-chemistry.org The key feature of the nucleophile is a carbanion that possesses a leaving group at the nucleophilic center. organic-chemistry.org

In the context of imidazole synthesis, VNS is typically applied to an activated imidazole scaffold, such as a nitroimidazole. researchgate.netresearchgate.net For example, the reaction of 1-benzyl-4-nitro-1H-imidazole with a carbanion generated from chloroform (B151607) (a source of the dichloromethyl carbanion) and a strong base like potassium tert-butoxide can introduce a dichloromethyl group onto the imidazole ring. researchgate.net This functionalized intermediate can then be further manipulated, for instance, through hydrolysis of the dichloromethyl group to an aldehyde, which serves as a handle for subsequent cyclizations to build fused ring systems. researchgate.net

While this method directly addresses the functionalization of the imidazole ring rather than the formation of the dihydroimidazole ring itself, it represents a crucial strategy for synthesizing complex, substituted imidazole derivatives that may be precursors to or related to dihydroimidazoles. researchgate.net

Table 2: Example of VNS on a Nitroimidazole Derivative

| Substrate | Reagent | Product | Yield |

|---|

Data sourced from a study on the synthesis of an imidazo[4,5-b]pyridin-5-one via VNS. researchgate.net

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents, transition metal catalysts, or chemical oxidants. rsc.orgwustl.edu Anodic oxidation can initiate tandem reactions, allowing for the construction of complex heterocyclic rings in a single, one-pot operation under mild conditions. wustl.edu

For the synthesis of imidazole derivatives, an electrochemical strategy can involve a tandem Michael addition, azidation, and intramolecular cyclization. rsc.org In an undivided electrolytic cell, substrates such as amines, alkynes, and an azide (B81097) source can react to form a variety of substituted imidazoles. rsc.org This process is believed to proceed through the formation of multiple new bonds in a cascade sequence initiated by electrochemical oxidation.

Another electrochemical approach is the reductive cyclization of ortho-nitroanilines, which can be used to synthesize fused benzimidazoles. rsc.org This electrosynthesis proceeds via a tandem process involving the reduction of the nitro group, followed by C(sp³)–H amination and condensation. rsc.org These methods highlight the potential of electrochemistry to drive complex cyclizations for forming imidazole and related heterocyclic cores. While direct electrochemical synthesis of 1-benzyl-4,5-dihydro-1H-imidazole from simple precursors is not explicitly detailed, the principles of oxidative or reductive tandem cyclizations provide a clear pathway for future development in this area. wustl.edursc.org

Catalytic Approaches in the Synthesis of Dihydroimidazole Derivatives

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Both homogeneous and heterogeneous catalysts have been successfully applied to the synthesis of dihydroimidazoles, offering distinct advantages in terms of activity, selectivity, and catalyst recovery.

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, is widely used for the synthesis of heterocycles, including imidazolines. youtube.com These catalysts, often based on transition metal complexes of ruthenium, iridium, or palladium, can facilitate reactions under mild conditions with high selectivity. acs.org

For example, the dehydrogenative condensation of N,N'-disubstituted ureas and 1,2-diols to form imidazolones (a related class of dihydroimidazole derivatives) has been achieved using homogeneous ruthenium complexes. acs.org Similarly, palladium-catalyzed cyclization of 2,3-allenyl amines with aryl iodides provides a route to polysubstituted 2-imidazolines through the formation of new carbon-carbon and carbon-nitrogen bonds in a single step. organic-chemistry.org Copper-catalyzed domino C-N cross-coupling reactions have also been developed for synthesizing 2-arylaminobenzimidazoles, overcoming limitations of previous methods. nih.gov The fine-tuning of ligands on these metal complexes provides an opportunity to control the electronic and steric environment of the catalytic center, influencing the reaction's outcome and efficiency. researchgate.net

Table 3: Examples of Homogeneous Catalysis in Imidazoline and Derivative Synthesis

| Reaction Type | Catalyst | Substrates | Product Type |

|---|---|---|---|

| Dehydrogenative Condensation | [RuCl₂(PPh₃)₂] | N,N'-disubstituted ureas, 1,2-diols | Imidazolones acs.org |

| Cyclization | Palladium complex | 2,3-allenyl amines, aryl iodides | Polysubstituted 2-imidazolines organic-chemistry.org |

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. nih.gov This approach offers significant practical advantages, most notably the ease of separating the catalyst from the reaction mixture, which allows for catalyst recycling and simplifies product purification. acs.orgnih.gov

In the context of dihydroimidazole synthesis, heterogeneous catalysts have proven effective. For instance, a palladium-on-alumina ([Pd/Al₂O₃]) nanomaterial has been developed for the acceptorless dehydrogenative condensation of ureas and 1,2-diols to produce imidazolones. acs.org This catalyst is efficient, reusable, and operates without the need for basic additives that are often required in homogeneous systems. The reaction proceeds with first-order kinetics with respect to the urea, diol, and the palladium catalyst. acs.org

Another application involves the dehydrogenation of existing 2-imidazolines to form the corresponding aromatic imidazoles, which can be accomplished using metal catalysts such as palladium or platinum on a solid support. chemicalbook.com The development of robust and recyclable heterogeneous catalysts remains a key goal for creating more sustainable synthetic processes for valuable heterocyclic compounds. acs.org

Table 4: Example of Heterogeneous Catalysis for Imidazolone Synthesis

| Catalyst | Substrates | Product | Yield | Key Feature |

|---|

Data sourced from a study on the heterogeneous Pd-catalyzed synthesis of imidazolones. acs.org

Metal-Free Catalytic Protocols

The synthesis of substituted imidazoles, including N-benzyl derivatives, can be achieved through metal-free, one-pot methods. One such approach involves the reaction of arylmethylamines with 1,2-dicarbonyls or benzoin. nih.govresearchgate.net This method relies on the N-α-C(sp³)–H bond functionalization of the arylmethylamine, such as benzylamine, using a catalytic amount of acetic acid (AcOH) under aerobic conditions to produce polysubstituted imidazoles in yields up to 95%. nih.govsemanticscholar.orgrsc.org

The process begins with the condensation of an arylmethylamine and a dicarbonyl compound, catalyzed by AcOH. researchgate.net This is followed by a 1,5-H shift and subsequent cyclization. researchgate.net The final step involves aerobic oxidation to yield the desired tetrasubstituted imidazole product. researchgate.net This approach is valued for its operational simplicity, lack of metal catalysts, and the use of readily available starting materials. researchgate.net

Table 1: Examples of Metal-Free Synthesis of 1-Benzyl-Imidazole Derivatives This interactive table summarizes the synthesis of various tetrasubstituted imidazoles using a metal-free, one-pot reaction.

| Starting Benzylamine | Starting Dicarbonyl/Benzoin | Product | Yield (%) |

|---|---|---|---|

| Benzylamine | Benzil | 1-Benzyl-2,4,5-triphenyl-1H-imidazole | 95% |

| 4-Methylbenzylamine | 4,4'-Dimethylbenzil | 1-(4-Methylbenzyl)-4,5-diphenyl-2-p-tolyl-1H-imidazole | 92% |

| 4-Fluorobenzylamine | 4,4'-Difluorobenzil | 1-(4-Fluorobenzyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | 90% |

| 4-Methoxybenzylamine | 4,4'-Dimethoxybenzil | 1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | 88% |

Data sourced from multiple studies on metal-free imidazole synthesis. nih.govsemanticscholar.org

Palladium-Catalyzed Transformations (e.g., Direct Arylation, Cross-Coupling)

Palladium catalysis is a cornerstone in the synthesis of complex organic molecules, and it has been effectively applied to the functionalization of imidazole rings. researchgate.netmdpi.com Direct C-H arylation, a powerful method for forming carbon-carbon bonds, has been successfully used for imidazoles. nih.gov

Specifically, the palladium-catalyzed direct arylation of 1-benzyl-1H-imidazole has been shown to proceed selectively at the C-5 position. nih.govpreprints.org Research has demonstrated that using a ligandless palladium catalyst in the presence of benzoic acid as a promoter and anisole (B1667542) as the solvent can efficiently couple 1-benzyl-1H-imidazole with various aryl bromides. nih.gov This contrasts with reactions in polar aprotic solvents like DMF, which also favor C-5 monoarylation, or xylene, which can lead to C-2,5 diarylation. nih.govpreprints.org The use of palladium catalysis provides a direct route to aryl-substituted imidazoles, which are important scaffolds in medicinal chemistry. researchgate.net

Table 2: Palladium-Catalyzed C-5 Direct Arylation of 1-Benzyl-1H-imidazole This interactive table presents the results of the palladium-catalyzed direct arylation of 1-benzyl-1H-imidazole with different aryl bromides.

| Aryl Bromide Partner | Product | Yield (%) |

|---|---|---|

| 1-Bromo-4-nitrobenzene | 1-Benzyl-5-(4-nitrophenyl)-1H-imidazole | 62% |

| 4-Bromoanisole | 1-Benzyl-5-(4-methoxyphenyl)-1H-imidazole | N/A |

| 4-Bromoaniline | 1-Benzyl-5-(4-aminophenyl)-1H-imidazole | N/A |

Data sourced from studies on palladium-catalyzed direct arylation of azoles. nih.govpreprints.org

Functionalization of Precursor Imidazole N-Oxides

Imidazole N-oxides serve as versatile precursors for the synthesis of functionalized imidazole derivatives. nih.govresearchgate.net Their unique reactivity allows for transformations that are not readily achievable with the parent imidazole. These N-oxides can be functionalized at the C-2 and C-5 positions through various methods, including nucleophilic reactions and metal-free couplings. nih.gov

Nucleophilic Halogenation Reactions of Imidazole N-Oxides

A convenient method for producing 2-haloimidazoles involves the deoxygenative nucleophilic halogenation of 2-unsubstituted imidazole N-oxides. nih.govresearchgate.net This reaction can be carried out using tosyl halides (TsHal) as the halogen source. researchgate.netosi.lv In this process, the imidazole N-oxide, often as a fluoroborate complex, is first O-acylated by the tosyl halide. researchgate.netosi.lv This is followed by a cine-substitution, where a halide ion attacks the C-2 position, leading to the release of the tosyl group and the formation of the 2-haloimidazole derivative. nih.govresearchgate.net The reaction is typically conducted in a solvent like THF with pyridine (B92270) acting as a base. nih.gov

Table 3: Nucleophilic Halogenation of Imidazole N-Oxides This interactive table summarizes the synthesis of 2-haloimidazoles from their corresponding N-oxide precursors.

| Imidazole N-Oxide Substrate | Halogenating Agent | Product | Yield (%) |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide | Tosyl chloride (TsCl) | 2-Chloro-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole | 80% |

| 1-(4-Nitrophenyl)-4,5-dimethyl-1H-imidazole 3-oxide | Tosyl chloride (TsCl) | 2-Chloro-1-(4-nitrophenyl)-4,5-dimethyl-1H-imidazole | 75% |

| 1-(3-Fluorophenyl)-4,5-dimethyl-1H-imidazole 3-oxide | Tosyl bromide (TsBr) | 2-Bromo-1-(3-fluorophenyl)-4,5-dimethyl-1H-imidazole | 82% |

Data sourced from research on the nucleophilic halogenation of imidazole N-oxides. nih.govresearchgate.net

Metal-Free Coupling Reactions via Nucleophilic Substitution of Hydrogen (SNH)

The nucleophilic substitution of hydrogen (SNH) provides a powerful metal-free pathway for the C-H functionalization of imidazole N-oxides. acs.org This methodology has been successfully applied to the direct C-H/C-H coupling of 2H-imidazole 1-oxides with various nucleophiles, such as polyphenols. acs.orgnih.gov The reaction proceeds at the C-5 position of the imidazole N-oxide, affording novel imidazole-linked polyphenolic compounds in high yields, typically between 72% and 95%. acs.orgnih.gov

This synthetic tool is significant for creating bifunctional derivatives that combine the structural features of both imidazoles and phenols, which is of interest for applications in medicinal chemistry and materials science. acs.orgnih.gov In another example, a C-H/C-Li coupling reaction between 2H-imidazole 1-oxides and pentafluorophenyllithium also proceeds via an SNH mechanism at the C-5 position. nih.gov

Table 4: Metal-Free SNH Coupling of 2H-Imidazole 1-Oxides This interactive table showcases examples of the metal-free nucleophilic substitution of hydrogen (SNH) on imidazole N-oxides.

| Imidazole 1-Oxide Substrate | Nucleophile | Product Type | Yield Range (%) |

|---|---|---|---|

| 2H-Imidazole 1-oxides | Polyphenols | C5-linked imidazole-polyphenols | 72-95% |

| 2H-Imidazole 1-oxides | Pentafluorophenyllithium | C5-pentafluorophenyl imidazoles | High |

Data sourced from reports on metal-free SNH reactions of imidazole N-oxides. nih.govacs.orgnih.gov

Chemical Reactivity and Derivatization Strategies of the 1 Benzyl 4,5 Dihydro 1h Imidazole System

Electrophilic and Nucleophilic Reactions of the Dihydroimidazole (B8729859) Core

The dihydroimidazole core of 1-benzyl-4,5-dihydro-1H-imidazole possesses distinct sites for both electrophilic and nucleophilic attack. The C=N double bond within the 2-imidazoline ring is susceptible to attack by nucleophiles. libretexts.org Conversely, the nitrogen atoms, particularly the sp2-hybridized nitrogen, can act as nucleophiles and react with electrophiles. youtube.com

The reactivity of the related 1-benzyl-2-phenyl-4,5-dihydro-1H-imidazole has been quantified using Mayr's reactivity parameters, providing a numeric scale for its nucleophilicity. lmu.de This data is crucial for predicting reaction kinetics and outcomes when reacting with various electrophiles.

Furthermore, the dihydroimidazole ring can participate in cycloaddition reactions. For instance, the silver(I) acetate-catalyzed cycloaddition of isocyanoacetates to imines provides a pathway to substituted imidazolines, highlighting the ring's ability to engage in complex bond-forming cascades.

Transformations Involving the Benzyl (B1604629) Moiety (e.g., Oxidation)

The benzyl group attached to the N1 position of the dihydroimidazole ring offers a handle for various chemical modifications. One such transformation is oxidation. While specific studies on the direct oxidation of 1-benzyl-4,5-dihydro-1H-imidazole are not extensively detailed in the provided results, general principles of benzylic oxidation can be applied. Reagents like potassium permanganate (B83412) or chromium-based oxidants could potentially oxidize the benzylic C-H bonds.

Another significant transformation is the cleavage of the N-benzyl group. This debenzylation can be a crucial step in synthetic routes where the benzyl group serves as a protecting group. Catalytic hydrogenation is a common method for cleaving benzyl groups from nitrogen atoms. Additionally, N-bromosuccinimide (NBS) has been used to mediate transformations of N-benzyl ketoaziridines, suggesting its potential applicability in reactions involving the N-benzyl group in imidazolines. organic-chemistry.org

Reduction of the Dihydroimidazole Ring System to Tetrahydroimidazoles

The reduction of the C=N double bond within the 4,5-dihydro-1H-imidazole ring system affords the corresponding saturated tetrahydroimidazoles, also known as imidazolidines. This transformation is a key strategy for accessing a different class of heterocyclic compounds with distinct properties and biological activities.

Common reducing agents for this purpose include hydride reagents such as sodium borohydride (B1222165) and lithium aluminum hydride. vanderbilt.edu Catalytic hydrogenation over transition metal catalysts like palladium on carbon (Pd/C) or platinum oxide is another effective method for the reduction of the imidazoline (B1206853) ring. vanderbilt.edu The choice of reducing agent and reaction conditions can be tailored to achieve chemoselectivity, especially in the presence of other reducible functional groups within the molecule.

Double Bond Migration within Dihydroimidazole Isomers

Isomerization involving the migration of the double bond within the dihydroimidazole ring is a potential reaction pathway. While the 4,5-dihydro-1H-imidazole (2-imidazoline) is the most common isomer, the possibility of tautomerization to other imidazoline forms exists. wikipedia.org

Studies on intramolecular Heck reactions have shown that double bond isomerization can be a competing side reaction in the formation of heterocyclic systems. researchgate.net In the context of 1-benzyl-4,5-dihydro-1H-imidazole, this could manifest as a shift of the endocyclic double bond to an exocyclic position, forming a 1-benzylideneimidazolidine, although specific examples for this particular compound are not prevalent in the search results. The conditions for such migrations would likely involve acid or base catalysis or thermal induction.

Formation of Imidazolium (B1220033) Salts through N-Alkylation

The nitrogen atoms of the 1-benzyl-4,5-dihydro-1H-imidazole ring can be readily alkylated to form quaternary imidazolium salts. chemicalbook.com This reaction, known as N-alkylation, typically involves the treatment of the imidazoline with an alkyl halide. researchgate.net The resulting 1-benzyl-3-alkyl-4,5-dihydro-1H-imidazolium salts are a class of ionic liquids with potential applications in catalysis and materials science. ontosight.ai

The synthesis of these salts is often straightforward, proceeding with good yields. researchgate.netorientjchem.org The formation of the imidazolium species can be confirmed by spectroscopic methods, such as NMR, where a characteristic downfield shift of the proton at the 2-position of the imidazolium ring is observed. researchgate.net

| Precursor | Alkylating Agent | Product | Reference |

| N-substituted imidazole (B134444) | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Imidazolium salt | orientjchem.org |

| Imidazole/Benzimidazole (B57391) | Alkyl halides | 1,3-dialkylimidazolium/benzimidazolium halides | researchgate.net |

| 2-Methyl-2-imidazoline | Alkyl halide | Mixture of 1-alkyl-2-methylimidazoline and 1,3-dialkyl-2-dimethylimidazolium salt | chemicalbook.com |

Functional Group Interconversions on Substituted Analogues

The principles of functional group interconversion (FGI) are broadly applicable to substituted analogues of 1-benzyl-4,5-dihydro-1H-imidazole. fiveable.mesolubilityofthings.comimperial.ac.uk These transformations allow for the modification of existing functional groups on the benzyl ring or the dihydroimidazole core to introduce new chemical properties or to build more complex molecular architectures.

For instance, if the benzyl group is substituted with a nitro group, it can be reduced to an amino group using standard reducing agents like H2/Pd-C. vanderbilt.edu A carboxyl group could be converted to an ester or an amide. solubilityofthings.com Similarly, substituents on the dihydroimidazole ring can undergo various transformations. The ability to perform such interconversions is crucial for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov

Coordination Chemistry of 1 Benzyl 4,5 Dihydro 1h Imidazole and Its Derivatives

Dihydroimidazolines as Ligands in Transition Metal Complexes

Dihydroimidazolines, also known as imidazolines, are five-membered heterocyclic compounds containing two nitrogen atoms. Their utility as ligands in transition metal chemistry stems from the presence of a basic imine nitrogen atom (HC=N-CH) which readily donates its lone pair of electrons to a metal center, forming a coordinate covalent bond. wikipedia.org While complexes of the parent imidazole (B134444) are of broad interest, the substitution on the dihydroimidazoline ring, as in 1-benzyl-4,5-dihydro-1H-imidazole, allows for the fine-tuning of the ligand's properties. wikipedia.org

The benzyl (B1604629) group at the N1 position introduces steric bulk, which can influence the coordination geometry around the metal center and the reactivity of the resulting complex. Furthermore, the dihydroimidazoline ring can be readily functionalized at various positions, leading to a diverse library of ligands with tailored electronic and steric characteristics. These ligands are classified as pure sigma-donors and are considered L-type ligands in the Covalent Bond Classification method, contributing two electrons to the metal center. wikipedia.org The basicity of the dihydroimidazoline nitrogen is a key factor in its coordination ability. researchgate.net

The coordination of dihydroimidazoline derivatives to a variety of transition metals, including copper(II), nickel(II), zinc(II), and cobalt(II), has been reported, leading to the formation of stable complexes. jocpr.comresearchgate.net The resulting metal complexes often exhibit distinct geometries, which are influenced by the nature of the metal ion, the substituents on the ligand, and the reaction conditions. jocpr.com

Structural Characteristics of Coordination Compounds Involving 1-Benzyl-4,5-dihydro-1H-imidazole Derivatives

The structural elucidation of coordination compounds is crucial for understanding their reactivity and potential applications. X-ray diffraction studies have provided valuable insights into the binding modes and geometries of metal complexes featuring dihydroimidazoline-based ligands.

In most instances, 1-benzyl-4,5-dihydro-1H-imidazole and its derivatives act as monodentate ligands, coordinating to the metal center through the imine nitrogen atom. jocpr.com This interaction leads to the formation of complexes with various coordination numbers and geometries. For example, with Cu(II) ions, square planar geometries are often observed, while Ni(II) complexes can exhibit tetrahedral arrangements. jocpr.com The specific geometry is also dependent on the stoichiometry of the metal-to-ligand ratio. jocpr.com

The table below summarizes common coordination geometries observed for transition metal complexes with monodentate dihydroimidazoline ligands.

| Metal Ion | Typical Coordination Geometry | Reference |

| Cu(II) | Square Planar | jocpr.com |

| Ni(II) | Tetrahedral | jocpr.com |

| Fe(II) | Octahedral | wikipedia.org |

| Co(II) | Octahedral | wikipedia.org |

| Zn(II) | Tetrahedral/Octahedral | wikipedia.org |

This table provides a generalized overview, and actual geometries can vary based on specific ligand structures and reaction conditions.

Substituents on the 1-benzyl-4,5-dihydro-1H-imidazole framework play a pivotal role in modulating the coordination properties of the ligand.

Steric Effects: The benzyl group at the N1 position, along with other potential substituents, can create significant steric hindrance around the metal center. wikipedia.org This steric bulk can influence the number of ligands that can coordinate to the metal, the stability of the resulting complex, and the accessibility of the metal's active site for catalysis. For instance, bulky substituents can favor lower coordination numbers.

Electronic Effects: The electronic nature of the substituents can alter the electron-donating ability of the coordinating nitrogen atom. Electron-withdrawing groups can decrease the basicity of the nitrogen, potentially weakening the metal-ligand bond. Conversely, electron-donating groups can enhance the ligand's donor capacity, leading to more stable complexes. The presence of a nitro group, for example, has been shown to influence the electronic environment of the metal center in benzimidazole (B57391) complexes. nih.gov

Applications in Metal Catalysis

The tunability of their steric and electronic properties makes dihydroimidazoline-based ligands, including those derived from 1-benzyl-4,5-dihydro-1H-imidazole, valuable assets in the field of metal catalysis.

A significant application of dihydroimidazoline derivatives lies in the realm of asymmetric catalysis, where the goal is to synthesize enantiomerically pure compounds. researchgate.netyoutube.com By introducing chiral centers into the dihydroimidazoline ligand, often derived from enantiopure amino alcohols, it is possible to create a chiral environment around the metal catalyst. nih.gov This chiral information can then be transferred to the substrate during a catalytic reaction, leading to the preferential formation of one enantiomer over the other.

The design of these chiral ligands is a key aspect of modern synthetic chemistry. researchgate.net The benzyl group on the nitrogen can be part of the chiral scaffold, or chirality can be introduced at other positions on the dihydroimidazoline ring. These ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions. researchgate.netnih.gov

Complexes of dihydroimidazoline ligands with transition metals have been explored as catalysts in a range of organic transformations. researchgate.netnih.gov These include:

Friedel-Crafts Alkylation: Chiral bis(imidazoline) ligands, in combination with copper(II) catalysts, have been used for the asymmetric Friedel-Crafts alkylation of indoles with nitroolefins, although bis(oxazoline) analogues showed higher efficiency in some cases. nih.gov

Henry Reactions: The potential for these ligands in asymmetric Henry reactions has been noted. nih.gov

Diels-Alder Reactions: Dihydroimidazoline-based ligands have been considered for asymmetric Diels-Alder reactions. nih.gov

Cyclopropanation: Asymmetric cyclopropanation is another area where these chiral ligands have potential applications. nih.gov

Reductive Cross-Coupling: A newly designed chiral 8-quinoline imidazoline (B1206853) ligand proved crucial for the nickel-catalyzed reductive cross-coupling to synthesize chiral α-alkylated pyrrolidinones. researchgate.net

Hydroboration: A chiral imidazole iminopyridine ligand was developed for the highly enantioselective cobalt-catalyzed hydroboration of ketones. researchgate.net

The success of these catalytic systems often depends on the careful matching of the metal, the ligand, and the specific reaction being catalyzed. The research in this area continues to expand, with the development of new dihydroimidazoline-based ligands and their application in novel catalytic transformations.

Development of Novel Materials through Dihydroimidazole-Based Coordination Chemistry

The coordination chemistry of dihydroimidazole (B8729859) derivatives is a burgeoning field with significant potential for the development of novel materials. The structural versatility and tunable electronic properties of the dihydroimidazole core make it an attractive building block for creating sophisticated supramolecular structures, such as coordination polymers and metal-organic frameworks (MOFs). rsc.orgijarst.in These materials are of immense interest due to their wide-ranging applications in gas storage, separation, catalysis, and as functional materials. ijarst.inmdpi.com

The fundamental principle behind this application lies in the ability of dihydroimidazole-based ligands to coordinate with metal ions, forming extended networks. ijarst.in The nitrogen atoms within the heterocyclic ring act as effective donors for metal centers, facilitating the self-assembly of ordered, crystalline structures. fau.de The substituents on the dihydroimidazole ring, such as the benzyl group in 1-benzyl-4,5-dihydro-1H-imidazole, can be modified to control the topology, porosity, and functionality of the resulting material.

A prime example of this approach is the synthesis of novel MOFs using imidazole-based organic linkers. mdpi.com Researchers have successfully developed MOFs using 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) as a linker, coordinated with various metal ions like copper (Cu), chromium (Cr), and aluminum (Al). mdpi.com The synthesis, typically carried out via a solvothermal process, involves the reaction between the organic linker and a metal salt. mdpi.com The resulting materials exhibit high surface areas and controlled porosity, which are crucial for applications like gas adsorption. mdpi.com

Detailed studies on these TIBM-based MOFs have revealed that the choice of the metal center significantly influences the material's properties. For instance, the TIBM-Cu MOF demonstrated a superior carbon dioxide (CO₂) adsorption capacity compared to its chromium and aluminum counterparts, which is attributed to the presence of open Cu coordination sites. mdpi.com

Table 1: Properties of Metal-Modified TIBM-Based MOFs

| MOF | Metal Ion | CO₂ Adsorption Capacity (mmol/g at 1 bar, 298 K) | CO₂/N₂ Selectivity |

|---|---|---|---|

| TIBM-Cu | Cu | 3.60 | 53 |

| TIBM-Al | Al | 2.10 | 35 |

| TIBM-Cr | Cr | 1.60 | 10 |

Data sourced from a study on TIBM-based MOFs. mdpi.com

Beyond MOFs, dihydroimidazole derivatives are valuable for creating other types of coordination polymers. rsc.orgfau.de For example, N,N,O-ligands such as bmima and bmimabo have been used to synthesize coordination polymers with zinc, forming structures like [Zn(bmima)Cl]n and [Zn(bmimabo)Cl]n. fau.de The flexibility of the ligand, its conformation, and its coordination behavior with different transition metals can lead to a vast number of structurally diverse and functionally intriguing coordination polymers. rsc.org The development of these materials often involves exploring the non-covalent interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in the final supramolecular assembly. ijarst.in

The synthesis of these materials often employs methods like solvothermal reactions or slow evaporation to promote the growth of high-quality crystals. mdpi.comresearchgate.net Characterization techniques including X-ray diffraction, spectroscopy, and thermogravimetric analysis are essential to confirm the structure, stability, and properties of the newly formed coordination compounds. mdpi.commdpi.com The creative design of new functional coordination compounds using ligands derived from dihydroimidazole and related heterocycles remains a vital and expanding area of materials chemistry. mdpi.com

Theoretical and Computational Investigations of 1 Benzyl 4,5 Dihydro 1h Imidazole

Quantum Chemical Studies (e.g., Density Functional Theory)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. nih.gov DFT calculations, often utilizing functionals such as B3LYP, are instrumental in predicting the behavior of 1-benzyl-4,5-dihydro-1H-imidazole at the molecular level. mdpi.comchemspider.com

Interactive Table: Predicted Structural Parameters for Imidazole (B134444) Derivatives

Below is a representative table of structural parameters for imidazole-containing compounds, illustrating the type of data obtained from DFT calculations.

| Parameter | Bond | Predicted Value (Å/°) |

| Bond Length | C-N (imidazole ring) | ~1.39 |

| Bond Length | C=N (imidazole ring) | ~1.31 |

| Bond Angle | N-C-N (imidazole ring) | ~110° |

| Dihedral Angle | Phenyl ring - Imidazole ring | Varies with conformation |

Note: These are typical values for related imidazole derivatives and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.comresearchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For imidazole derivatives, the HOMO-LUMO gap is a critical parameter in assessing their potential bioactivity and electronic properties. irjweb.com

Interactive Table: Frontier Molecular Orbital Energies for a Representative Imidazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.61 |

| LUMO | -1.74 |

| Energy Gap (ΔE) | 3.87 |

Note: The values presented are for a related imidazole derivative, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, and serve as an illustrative example. orientjchem.org

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. irjweb.comnih.gov These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Indicates the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These indices are invaluable for predicting how 1-benzyl-4,5-dihydro-1H-imidazole will interact with other chemical species.

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. nih.govsemanticscholar.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic or electron-rich sites, while blue regions represent positive electrostatic potential, corresponding to electrophilic or electron-poor sites. nih.gov For 1-benzyl-4,5-dihydro-1H-imidazole, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring, indicating these as probable sites for electrophilic attack.

Molecular Dynamics Simulations to Elucidate Interaction Mechanisms

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.govnih.gov These simulations can provide detailed insights into the interaction mechanisms of 1-benzyl-4,5-dihydro-1H-imidazole with other molecules, such as biological receptors or solvents. mdpi.comnih.govnih.govajchem-a.com

By simulating the dynamic behavior of the system, MD can reveal information about binding affinities, conformational changes, and the stability of molecular complexes. mdpi.comnih.govnih.gov For instance, MD simulations could be employed to understand how 1-benzyl-4,5-dihydro-1H-imidazole interacts with a specific protein target, which is crucial for drug design and development. ajchem-a.com

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. researchgate.net For compounds like 1-benzyl-4,5-dihydro-1H-imidazole, the first-order hyperpolarizability (β) is a key parameter for assessing its NLO response.

Theoretical calculations can determine the components of the hyperpolarizability tensor and the total hyperpolarizability. A high β value suggests that the molecule may exhibit significant NLO activity. Studies on similar imidazole derivatives have shown that they can possess considerable NLO properties, often compared to standard materials like urea. semanticscholar.org

Interactive Table: Calculated NLO Properties for a Representative Imidazole Derivative

| Property | Calculated Value (esu) |

| First-order Hyperpolarizability (β) | 7.00254 x 10⁻³⁰ |

| Urea (reference) | 0.3728 x 10⁻³⁰ |

Note: The value for the representative imidazole derivative, 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, is significantly higher than that of urea, indicating its potential as an NLO material.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the complete assignment of all proton and carbon signals.

While specific spectral data for the unsubstituted 1-benzyl-4,5-dihydro-1H-imidazole is not widely published, data from the closely related analogue, 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, provides significant insight into the expected chemical shifts for the core structure. mdpi.com The primary difference lies at the C2 position, which is substituted in the analogue but bears a hydrogen atom in the target compound.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For 1-benzyl-4,5-dihydro-1H-imidazole, the signals can be assigned as follows:

Aromatic Protons (Benzyl Ring): The five protons on the phenyl group are expected to appear in the aromatic region, typically between 7.20 and 7.40 ppm. Their signals often present as a complex multiplet due to overlapping spin-spin coupling.

Benzylic Protons (-CH₂-Ph): The two protons of the methylene (B1212753) bridge connecting the nitrogen atom to the phenyl ring are chemically equivalent and are expected to produce a singlet at approximately 4.57 ppm. mdpi.com This downfield shift is due to the deshielding effect of the adjacent nitrogen atom and the aromatic ring.

Imidazoline (B1206853) Ring Protons (-CH₂-CH₂-): The four protons on the saturated part of the imidazoline ring form an A₂B₂ system. They are expected to appear as two distinct triplets. The methylene group adjacent to the N1 atom (C5-H₂) typically resonates further downfield (around 3.93 ppm) compared to the methylene group adjacent to the C2 carbon (C4-H₂), which is expected around 3.50 ppm. mdpi.com

Imine Proton (N=CH-N): The proton at the C2 position is the most downfield of the non-aromatic protons due to being part of the aminal-like structure. Its chemical shift is anticipated to be in the range of 6.80-7.50 ppm.

Table 1: Predicted ¹H NMR Signal Assignments for 1-benzyl-4,5-dihydro-1H-imidazole (Based on data from 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole) mdpi.com

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H |

| N=CH-N (C2-H) | 6.80 - 7.50 (estimated) | Singlet/Triplet | 1H |

| Benzyl-CH₂ | ~4.57 | Singlet | 2H |

| N-CH₂ (C5-H₂) | ~3.93 | Triplet | 2H |

| N-CH₂ (C4-H₂) | ~3.50 | Triplet | 2H |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The signals for 1-benzyl-4,5-dihydro-1H-imidazole are assigned as follows:

Imine Carbon (C2): This carbon is the most deshielded in the molecule, with an expected chemical shift in the range of 160-165 ppm, characteristic of a carbon in a C=N double bond within an imidazoline ring. mdpi.com

Aromatic Carbons (Benzyl Ring): The six carbons of the phenyl ring produce signals between 127 and 138 ppm. The ipso-carbon (the one attached to the benzylic CH₂) is a quaternary carbon and typically appears around 137.5 ppm. mdpi.com The ortho, meta, and para carbons will have distinct signals within this range. mdpi.com

Methylene Carbons: The benzylic carbon signal is expected around 52.9 ppm. mdpi.com The two methylene carbons of the imidazoline ring are predicted to appear at approximately 52.2 ppm and 51.8 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Signal Assignments for 1-benzyl-4,5-dihydro-1H-imidazole (Based on data from 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole) mdpi.com

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| N=C H-N (C2) | 160.0 - 165.0 (estimated) |

| Aromatic ipso-C | ~137.5 |

| Aromatic CH | 127.0 - 129.0 |

| Benzyl-CH₂ | ~52.9 |

| Imidazoline-CH₂ (C5) | ~52.2 |

| Imidazoline-CH₂ (C4) | ~51.8 |

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. ugm.ac.id It would show a cross-peak connecting the benzylic protons (~4.57 ppm) to the benzylic carbon (~52.9 ppm), and the imidazoline protons (~3.93 and ~3.50 ppm) to their respective carbons (~52.2 and ~51.8 ppm). A correlation would also be seen for the C2-H proton and the C2 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between different parts of the molecule. ugm.ac.id Key expected correlations for 1-benzyl-4,5-dihydro-1H-imidazole include:

A correlation between the benzylic protons (~4.57 ppm) and the imidazoline ring carbons C2 and C5, as well as the ipso-carbon of the phenyl ring.

Correlations from the C5-H₂ protons (~3.93 ppm) to the C4 and C2 carbons of the imidazoline ring.

Correlations from the C2-H proton to the C4 and C5 carbons, confirming the placement of the benzyl (B1604629) group on the nitrogen atom.

The introduction of substituents on the benzyl ring can significantly influence the electronic environment of the entire molecule, leading to predictable changes in NMR chemical shifts. These changes are transmitted through inductive (through-bond) and mesomeric (through-space/conjugation) effects. asianpubs.orgnih.gov

Electron-Withdrawing Groups (e.g., -NO₂): A nitro group at the para-position of the benzyl ring would withdraw electron density from the ring and, by induction, from the benzylic CH₂ group and the N1 atom. This deshielding effect would cause the signals for the benzylic protons and the imidazoline protons (especially C2-H and C5-H₂) to shift downfield to a higher ppm value. asianpubs.org

Electron-Donating Groups (e.g., -OCH₃): A methoxy (B1213986) group at the para-position would donate electron density to the ring via a mesomeric effect. This increased shielding would cause the aromatic and benzylic protons to shift upfield to a lower ppm value. The effect on the imidazoline ring protons would be less pronounced but still observable.

These substituent-induced chemical shifts can be correlated using Hammett plots to quantify the electronic effects on the molecule's different positions. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by detecting their vibrational frequencies. The IR spectrum of 1-benzyl-4,5-dihydro-1H-imidazole would exhibit several key absorption bands.

Table 3: Characteristic IR Absorption Bands for 1-benzyl-4,5-dihydro-1H-imidazole (Based on data from 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole) mdpi.com

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Weak-Medium |

| Aliphatic C-H Stretch | 2850 - 2950 | Medium |

| C=N Stretch (Imine) | ~1597 | Medium |

| Aromatic C=C Stretch | 1440 - 1500 | Medium |

| C-N Stretch | 1250 - 1360 | Medium |

| C-H Bend (out-of-plane) | 700 - 750 | Strong |

The most diagnostic peak is the C=N stretching vibration of the imidazoline ring, which confirms the presence of the imine functional group. mdpi.com The bands corresponding to the aromatic C=C and C-H stretches confirm the presence of the benzyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. For 1-benzyl-4,5-dihydro-1H-imidazole (C₁₀H₁₂N₂), the calculated molecular weight is 160.22 g/mol .

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 160. The fragmentation pattern is highly predictable:

Benzylic Cleavage: The most prominent fragmentation pathway is the cleavage of the C-N bond between the benzyl group and the imidazoline ring. This results in the formation of a very stable tropylium (B1234903) cation (C₇H₇⁺) at m/z = 91 , which is often the base peak in the spectrum.

Loss of Ethene: The dihydroimidazole (B8729859) ring can undergo a retro-Diels-Alder-type fragmentation, leading to the loss of an ethene molecule (C₂H₄, 28 Da) from the molecular ion, resulting in a fragment at m/z = 132.

Loss of Benzyl Radical: Loss of the benzyl radical (C₇H₇•) would leave a fragment corresponding to the protonated imidazoline ring at m/z = 69.

Table 4: Predicted Mass Spectrometry Fragments for 1-benzyl-4,5-dihydro-1H-imidazole

| m/z | Identity |

| 160 | [M]⁺ (Molecular Ion) |

| 159 | [M-H]⁺ |

| 132 | [M - C₂H₄]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 69 | [C₃H₅N₂]⁺ |

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, confirming the elemental composition of C₁₀H₁₂N₂. mdpi.com

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 1-benzyl-4,5-dihydro-1H-imidazole has not been detailed in the reviewed literature, the technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and torsional angles.

Table 3: Predicted Crystallographic Parameters for 1-benzyl-4,5-dihydro-1H-imidazole

| Parameter | Predicted Value/System | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for related organic molecules |

| Space Group | P2₁/c or P2₁2₁2₁ | Common for chiral and achiral molecules |

| C-N Bond Length (ring) | ~1.38 Å | Based on imidazole (B134444) analogs researchgate.net |

| C=N Bond Length (ring) | ~1.30 Å | Based on imidazole analogs researchgate.net |

| Dihedral Angle (Imidazole-Benzyl) | ~60–80° | Based on sterically hindered benzyl derivatives |

Advanced Research Applications in Chemical Sciences

Utilization as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The dihydroimidazole (B8729859) scaffold, particularly when substituted with a benzyl (B1604629) group at the N-1 position, is a valuable building block in organic synthesis. Its structure allows for further functionalization, making it a key intermediate in the creation of more complex heterocyclic systems. niscpr.res.in

Researchers have successfully used 1-benzyl-4,5-dihydro-1H-imidazole derivatives as precursors in multi-step synthetic pathways. For instance, the reaction of N-benzylethylenediamine with various aldehydes, such as thiophene-2-carbaldehyde (B41791), p-methoxybenzaldehyde, and p-nitrobenzaldehyde, yields the corresponding 1-benzyl-2-substituted-4,5-dihydro-1H-imidazoles. nih.govresearchgate.netrsc.org A common synthetic route involves the initial reaction of N-benzylethylenediamine and an aldehyde to form an aminal in situ, which is then oxidized using N-bromosuccinimide (NBS) to achieve the final imidazoline (B1206853) product. nih.govresearchgate.net

The versatility of this compound is further demonstrated by its role in diversity-oriented synthesis. The presence of multiple functional groups within derivatives of this heterocycle makes them valuable precursors for creating libraries of pyrroles and other biologically relevant molecules. pharmtech.com The core structure can be incorporated into larger, more complex molecules through various reactions, including cyclization and coupling reactions. pharmtech.comepa.gov

Table 1: Synthesis of 1-Benzyl-2-Substituted-4,5-dihydro-1H-imidazole Derivatives

| Aldehyde Reactant | Resulting 2-Substituent | Reported Yield | Reference |

|---|---|---|---|

| Thiophene-2-carbaldehyde | Thien-2-yl | 78% | nih.govresearchgate.netrsc.org |

| p-Methoxybenzaldehyde | p-Methoxyphenyl | Not specified | researchgate.netrsc.org |

| p-Nitrobenzaldehyde | p-Nitrophenyl | Not specified | researchgate.netrsc.org |

Applications in Coordination Chemistry for Novel Material Design

The nitrogen atoms within the 1-benzyl-4,5-dihydro-1H-imidazole ring possess lone pairs of electrons, making them excellent donors for coordinating with metal ions. This property has led to their use as ligands in the field of coordination chemistry and catalysis. nih.govresearchgate.net The resulting metal-organic frameworks (MOFs) and coordination complexes can exhibit unique properties suitable for novel materials. researchgate.net

Imidazole (B134444) derivatives are fundamental building units for targeted MOFs. researchgate.net For example, N-benzyl substituted benzimidazoles have been synthesized for use as ligands in organometallic complexes designed for light-harvesting applications, where the ligand's structure is crucial for diminishing aggregation of the complexes on semiconductor surfaces. acs.org The imidazole ring's ability to chelate metal ions is a key feature in these applications. nih.gov

Furthermore, coordination complexes involving imidazole ligands have been explored for their potential in biochemical processes. Gold complexes featuring N,N'-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene ligands, derived from a related imidazole core, have been synthesized and evaluated for their cytotoxic effects against cancer cells. researchgate.net In other research, cobalt(II) complexes with imidazole and triazole-based ligands have been structurally characterized, demonstrating the versatility of imidazole as a ligand in creating diverse coordination geometries. researchgate.net The hydrothermal synthesis of coordination polymers using imidazole-dicarboxylate ligands has also led to materials with interesting photoluminescent properties. ontosight.ai

Exploration in Ionic Liquid Systems

The 1-benzyl-4,5-dihydro-1H-imidazole scaffold serves as a precursor for the synthesis of imidazolium-based ionic liquids (ILs). These organic salts, which are liquid at or near room temperature, are valued for their high thermal stability, low viscosity, and excellent solubility. researchgate.net

Imidazolium (B1220033) compounds such as 1-benzyl-4,5-dihydro-3-(hydroxyethyl)-2-nornaphthenyl imidazolium chloride are synthesized from imidazole derivatives and exhibit the characteristic properties of ILs. researchgate.net The general synthetic strategy involves the quaternization of the imidazole nitrogen atom. For instance, the reaction of 1-methylimidazole (B24206) with an acid like HCl can form 1-methyl-imidazolium chloride, an ionic liquid. pharmtech.com This concept highlights how imidazoles can act as precursors that are converted into ionic liquids in situ. pharmtech.com

The synthesis of various imidazolium-based ILs often starts with an imidazole core, which is then alkylated. rsc.org The resulting imidazolium salts are a versatile class of materials with wide-ranging applications in catalysis and materials science. researchgate.net

Table 2: Examples of Imidazolium-Based Compounds

| Compound Name | Core Structure | Key Feature | Reference |

|---|---|---|---|

| 1-benzyl-4,5-dihydro-3-(hydroxyethyl)-2-nornaphthenyl imidazolium chloride | 1-benzyl-4,5-dihydro-1H-imidazole | Exhibits high thermal stability and low viscosity. | researchgate.net |

| Imidazolium compounds, 1-benzyl-4,5-dihydro-1-(hydroxyethyl)-2-nortall oil alkyl, chlorides | 1-benzyl-4,5-dihydro-1H-imidazole | Listed as a class of imidazolium compounds. | nih.gov |

| 1-methyl-imidazolium chloride | 1-methylimidazole | Formed in situ as an acid scavenger. | pharmtech.com |

Elucidation of Reaction Mechanisms Through Advanced Analytical and Computational Techniques

Understanding the reaction pathways and molecular properties of 1-benzyl-4,5-dihydro-1H-imidazole and its derivatives relies heavily on advanced analytical and computational methods.

Analytical Techniques: The structural determination of newly synthesized derivatives is routinely accomplished using a suite of spectroscopic techniques. These include Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (including high-resolution mass spectrometry) to confirm molecular structure and devise the brutto formula. researchgate.netrsc.orgorientjchem.org The progress of synthesis reactions is often monitored by Thin Layer Chromatography (TLC). researchgate.netrsc.org Furthermore, HPLC systems have been established to quantify and monitor the reactivity of related gold-imidazole complexes with various nucleophiles, providing insight into their stability and transformation in different media. researchgate.net

Computational Techniques: Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of imidazole derivatives. niscpr.res.innih.gov Computational studies, often using the B3LYP functional, are employed to optimize molecular geometries, predict thermodynamic parameters, and calculate NMR chemical shifts. niscpr.res.in These theoretical calculations provide valuable insights that complement experimental findings. Key areas of investigation include:

Frontier Molecular Orbitals (HOMO-LUMO): The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps to describe charge transfer within the molecule and identify sites prone to electrophilic and nucleophilic attack. niscpr.res.innih.gov

Natural Bond Orbital (NBO) Analysis: NBO calculations are used to understand charge delocalization and the stability of the molecule. niscpr.res.innih.gov

Molecular Electrostatic Potential (MEP): MEP plots provide a visual representation of the charge distribution and are used to predict reactive sites for intermolecular interactions. niscpr.res.innih.gov

These computational approaches allow for a deeper understanding of the molecule's reactivity and have been applied to various imidazole-containing systems to rationalize their biological activity and chemical behavior. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-benzyl-4,5-dihydro-1H-imidazole and its derivatives?

- Methodology : The compound is often synthesized via cyclocondensation reactions. For example, reacting 1-benzyl-4,5-dihydro-1H-imidazole (82a ) with electron-deficient alkenes like fumaric acid esters yields stereoisomeric products (e.g., 131 and 132 ) through conjugated addition with proton transfer . Polyphosphoric acid can also be used to activate nitroalkanes for cyclocondensation, achieving moderate yields (~40%) at 120°C .

- Key Reagents : Fumaric acid esters, maleimides, polyphosphoric acid.

- Optimization : Adjusting reaction temperature and acid catalysts (e.g., polyphosphoric acid vs. Lewis acids) influences yield and selectivity.

Q. How can crystallographic techniques validate the structure of 1-benzyl-4,5-dihydro-1H-imidazole derivatives?

- Tools : Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures . ORTEP-III with a graphical interface (e.g., ORTEP-3) visualizes thermal ellipsoids and hydrogen bonding .

- Data Interpretation : Analyze intermolecular interactions (e.g., N–H···N hydrogen bonds) to confirm packing motifs, as seen in similar compounds like 2-p-tolyl-4,5-dihydro-1H-imidazole .

Q. What analytical methods ensure purity and structural fidelity of synthesized derivatives?

- Chromatography : HPLC (≥98% purity) for quality control, as applied to naphazoline HCl .

- Spectroscopy : 1H/13C NMR to verify substituent positions; MS for molecular weight confirmation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reaction mechanisms involving 1-benzyl-4,5-dihydro-1H-imidazole?

- Functional Selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are recommended for thermochemical accuracy (e.g., average deviation of 2.4 kcal/mol for atomization energies) . For correlation energy, Colle-Salvetti-based functionals perform well for open/closed-shell systems .

- Application : Study copper(II) complex formation mechanisms (e.g., anthracene-imidazoline complexes) by modeling transition states and intermediates .

Q. What strategies improve diastereoselectivity in reactions of 1-benzyl-4,5-dihydro-1H-imidazole?

- Steric Control : Use bulky electrophiles (e.g., N-phenylmaleimide) to enforce diastereoselectivity, as seen in the exclusive formation of 133b .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance stereochemical outcomes by stabilizing charged intermediates.

Q. How can regioselectivity be controlled during substitutions on the imidazole ring?

- Directing Groups : Electron-withdrawing substituents (e.g., nitro groups) at specific positions direct electrophilic attacks. For example, 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole (31659-42-4 ) shows predictable reactivity patterns .

- Catalysis : Transition metal catalysts (e.g., Pd) enable cross-coupling reactions at C2 or C4 positions, as demonstrated in 2-phenyl-1H-benzo[d]imidazole derivatives .

Q. What computational tools assist in retrosynthetic planning for novel derivatives?

- AI-Driven Platforms : Tools leveraging Reaxys and Pistachio databases predict one-step syntheses with >90% feasibility by scoring precursor plausibility .

- Case Study : Retrosynthesis of 2-hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride identified sodium borohydride and hydrogen peroxide as optimal reagents .

Biological and Pharmacological Applications

Q. How can 1-benzyl-4,5-dihydro-1H-imidazole derivatives be tailored for receptor binding studies?

- Ligand Design : Modify the benzyl group to enhance affinity for I2-imidazoline receptors (I2Rs). For example, 2-[2-(o-tolyl)ethyl]-4,5-dihydro-1H-imidazole shows Ki = 1.7 nM for I2Rs .

- Docking Studies : Use AutoDock or Schrödinger Suite to model interactions with receptor pockets, as applied to EGFR inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.